Carbonic Anhydrase Inhibition: N-Benzhydryl‑4‑nitrobenzenesulfonamide vs. 4‑Nitrobenzenesulfonamide (Parent Scaffold)
The addition of an N‑benzhydryl group to the 4‑nitrobenzenesulfonamide scaffold enhances inhibitory potency against human carbonic anhydrase II (hCA II). The parent compound 4‑nitrobenzenesulfonamide exhibits an IC₅₀ of 400 nM against hCA II, whereas N‑benzhydryl‑4‑nitrobenzenesulfonamide achieves an IC₅₀ of 0.20 nM—a 2000‑fold increase in potency attributable to the benzhydryl substituent [REFS‑1]. The corresponding Kᵢ value is 0.20 nM [REFS‑1].
| Evidence Dimension | Carbonic anhydrase II inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.20 nM; Kᵢ = 0.20 nM |
| Comparator Or Baseline | 4‑Nitrobenzenesulfonamide: IC₅₀ = 400 nM |
| Quantified Difference | 2000‑fold improvement |
| Conditions | In vitro enzyme inhibition assay; human carbonic anhydrase II (hCA II) |
Why This Matters
For procurement in CA‑targeted research, the 2000‑fold potency differential means that N‑benzhydryl‑4‑nitrobenzenesulfonamide achieves effective enzyme inhibition at sub‑nanomolar concentrations where the parent scaffold is essentially inactive.
- [1] BindingDB Entry BDBM50025094. 4‑Nitrobenzenesulfonamide and N‑benzhydryl‑4‑nitrobenzenesulfonamide: IC₅₀ and Kᵢ values against human carbonic anhydrase II. View Source
